molecular formula C16H25N3O2 B12496654 Tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate

Tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate

Cat. No.: B12496654
M. Wt: 291.39 g/mol
InChI Key: KASHFLUTNUOVHI-UHFFFAOYSA-N
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Description

tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate: is a complex organic compound that features a tert-butyl group, an aminophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via nucleophilic aromatic substitution reactions, where an appropriate aminophenyl halide reacts with the piperazine derivative.

    tert-Butyl Protection: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amino form.

    Substitution: The compound can participate in various substitution reactions, especially at the piperazine ring and the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted piperazine compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure is similar to that of many bioactive molecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, making them useful in the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The piperazine ring provides a scaffold that can be modified to enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-4-(4-nitrophenyl)-3-methylpiperazine-1-carboxylate
  • tert-Butyl (S)-4-(4-hydroxyphenyl)-3-methylpiperazine-1-carboxylate
  • tert-Butyl (S)-4-(4-methoxyphenyl)-3-methylpiperazine-1-carboxylate

Uniqueness

What sets tert-Butyl (S)-4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate apart is its specific combination of functional groups, which provides a unique reactivity profile. The presence of the tert-butyl group enhances its stability, while the aminophenyl group offers versatile reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate (CAS No. 1638251-84-9) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiprotozoal applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

  • Molecular Formula: C₁₆H₂₅N₃O₂
  • Molecular Weight: 291.39 g/mol
  • CAS Number: 1638251-84-9
  • Boiling Point: Not available

The compound features a piperazine core, which is known for its versatility in medicinal chemistry, and the presence of an amino group enhances its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these derivatives typically range from 6.25 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus6.25 - 12.5
Escherichia coli6.25 - 12.5
Klebsiella pneumoniaeNot specified
Pseudomonas aeruginosaNot specified

2. Antiprotozoal Activity

The compound has been evaluated for its antiprotozoal effects, particularly against Trypanosoma species. In one study, compounds structurally related to this compound demonstrated an IC₅₀ value of 0.37 µM , indicating a potency significantly higher than that of benznidazole, a standard treatment .

Protozoan SpeciesIC₅₀ (µM)
Trypanosoma Y strain0.37
Benznidazole (reference)>10

3. Other Biological Activities

In addition to antimicrobial and antiprotozoal properties, there is emerging evidence suggesting potential anticancer activities of related compounds through mechanisms involving inhibition of specific enzymes like histone deacetylases (HDACs). For example, certain derivatives have shown IC₅₀ values ranging from 20.81 to 31.54 nM against HDACs, which are crucial in cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives:

  • Antimicrobial Studies: A comprehensive study analyzed various piperazine derivatives, highlighting their effectiveness against multiple bacterial strains and establishing structure-activity relationships that correlate specific substitutions with enhanced antimicrobial properties .
  • Antiprotozoal Effectiveness: Research demonstrated that certain derivatives exhibited strong activity against Trypanosoma species, with some compounds being nearly 28 times more effective than existing treatments .

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 4-(4-aminophenyl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-12-11-18(15(20)21-16(2,3)4)9-10-19(12)14-7-5-13(17)6-8-14/h5-8,12H,9-11,17H2,1-4H3

InChI Key

KASHFLUTNUOVHI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)N)C(=O)OC(C)(C)C

Origin of Product

United States

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